molecular formula C21H22ClN3O5S B2354458 1-(4-CHLOROBENZENESULFONYL)-4-[3-(3,5-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE CAS No. 946300-26-1

1-(4-CHLOROBENZENESULFONYL)-4-[3-(3,5-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE

Cat. No.: B2354458
CAS No.: 946300-26-1
M. Wt: 463.93
InChI Key: QQKBBOVPJODMKU-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzenesulfonyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is a structurally complex compound featuring a piperidine core substituted with a 1,2,4-oxadiazole ring and a 4-chlorobenzenesulfonyl group. The 1,2,4-oxadiazole moiety is substituted with a 3,5-dimethoxyphenyl group, introducing electron-donating methoxy substituents.

Properties

IUPAC Name

5-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O5S/c1-28-17-11-15(12-18(13-17)29-2)20-23-21(30-24-20)14-7-9-25(10-8-14)31(26,27)19-5-3-16(22)4-6-19/h3-6,11-14H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKBBOVPJODMKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-CHLOROBENZENESULFONYL)-4-[3-(3,5-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling reactions: The final step involves coupling the oxadiazole and sulfonylated piperidine intermediates under suitable conditions to form the target compound.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, possibly through the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-CHLOROBENZENESULFONYL)-4-[3-(3,5-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce the oxadiazole ring or the sulfonyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include sulfuric acid, nitric acid, halogens, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-CHLOROBENZENESULFONYL)-4-[3-(3,5-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders or cancers.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its potential bioactivity.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROBENZENESULFONYL)-4-[3-(3,5-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thus affecting cellular pathways. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

4-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]Piperidine Hydrochloride

  • Structure : Features a 4-methylphenyl-substituted 1,2,4-oxadiazole and a piperidine hydrochloride salt.
  • Key Differences : Lacks the 4-chlorobenzenesulfonyl group and 3,5-dimethoxyphenyl substitution.
  • Properties : Lower molecular weight (279.76 g/mol) compared to the target compound, with reduced hydrophobicity due to the absence of sulfonyl and methoxy groups. The hydrochloride salt enhances solubility in aqueous media .

4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-Oxadiazol-5-yl]-1-[(5-Fluoro-2-Methylphenyl)Sulfonyl]Piperidine

  • Structure : Contains a benzodioxolyl-substituted oxadiazole and a 5-fluoro-2-methylphenylsulfonyl group.
  • Key Differences : The benzodioxole ring replaces 3,5-dimethoxyphenyl, and the sulfonyl group is fluorinated.
  • Properties : Molecular weight of 445.46 g/mol, with increased lipophilicity due to the benzodioxole and fluoro-methyl groups. The fluorine atom may enhance metabolic stability .

Functional Analogues with Modified Substituents

5-{1-[(4-Chlorophenyl)Sulfonyl]-4-Piperidinyl}-4-[3-(Trifluoromethyl)Phenyl]-4H-1,2,4-Triazol-3-yl Methyl Sulfide

  • Structure : Shares the 4-chlorobenzenesulfonyl-piperidine core but replaces the oxadiazole with a triazole ring bearing a trifluoromethylphenyl group.
  • Properties : Likely higher metabolic resistance due to the trifluoromethyl group, but reduced hydrogen-bonding capacity compared to the target compound’s methoxy groups .

4-(3-Phenyl-1,2,4-Oxadiazol-5-yl)-1-[2-(Phenylsulfonyl)Ethyl]Piperidine

  • Structure : Utilizes a phenyl-substituted oxadiazole and a phenylsulfonyl group attached via an ethyl linker.
  • Key Differences : The ethyl spacer between the sulfonyl group and piperidine may reduce steric hindrance, improving receptor accessibility.
  • Properties : Molecular weight of 397.49 g/mol; the phenyl group on the oxadiazole reduces polarity compared to the target’s dimethoxyphenyl substitution .

Comparative Analysis of Physicochemical and Pharmacological Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents H-Bond Donors/Acceptors Notable Properties
Target Compound C₂₁H₂₁ClN₃O₅S* ~469.93 3,5-Dimethoxyphenyl, 4-Cl-benzenesulfonyl 2 / 6 High polarity, potential CNS activity
4-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]Piperidine Hydrochloride C₁₄H₁₈ClN₃O 279.76 4-Methylphenyl, HCl salt 2 / 4 Enhanced aqueous solubility
4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-Oxadiazol-5-yl]-1-[(5-Fluoro-2-MePh)SO₂]Piperidine C₂₁H₂₀FN₃O₅S 445.46 Benzodioxolyl, 5-Fluoro-2-MePh-SO₂ 2 / 5 Increased lipophilicity, metabolic stability
5-{1-[(4-Cl-Ph)SO₂]-4-Piperidinyl}-4-[3-(CF₃)Ph]-4H-Triazol-3-yl MeS C₂₀H₁₈ClF₃N₆O₂S₂ ~530.96 CF₃-Ph, triazole, methyl sulfide 1 / 5 High metabolic resistance

*Estimated based on structural similarity.

Biological Activity

The compound 1-(4-chlorobenzenesulfonyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is a complex organic molecule that integrates several pharmacologically relevant moieties. The biological activities of compounds featuring piperidine and oxadiazole structures have been extensively studied due to their potential therapeutic applications, including antibacterial, anti-inflammatory, and anticancer properties.

Chemical Structure

The structure of the compound can be represented as follows:

C18H20ClN3O4S\text{C}_{18}\text{H}_{20}\text{ClN}_3\text{O}_4\text{S}

This structure comprises:

  • A piperidine ring, known for its diverse biological activities.
  • An oxadiazole moiety that is linked to a chlorobenzenesulfonyl group, enhancing its potential as a bioactive agent.

Antibacterial Activity

Research indicates that compounds similar to the one exhibit significant antibacterial properties. A study evaluated a series of 1,3,4-oxadiazole derivatives and found that many displayed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The most active compounds showed IC50 values ranging from 0.63 µM to 6.28 µM against urease and acetylcholinesterase (AChE) inhibition .

CompoundIC50 (µM)Target
7m0.63AChE
7o1.13Urease
7v2.14Urease

Enzyme Inhibition

The compound has been noted for its potential as an enzyme inhibitor. Specifically, it has shown strong inhibitory effects against urease and AChE. This suggests possible applications in treating conditions like Alzheimer's disease and other disorders where enzyme inhibition is beneficial .

Case Studies

  • Antibacterial Evaluation : A synthesized series of compounds bearing the oxadiazole and piperidine moieties were tested for antibacterial activity. The results indicated that these compounds could serve as effective antibacterial agents with further development needed for clinical applications .
  • Enzyme Inhibition Studies : In vitro studies showed that certain derivatives exhibited potent inhibition of urease activity, which is crucial for the treatment of urinary infections caused by urease-producing bacteria .

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